molecular formula C8H8O3 B3058156 3,4-Dihydroxy-2-methylbenzaldehyde CAS No. 88122-12-7

3,4-Dihydroxy-2-methylbenzaldehyde

Cat. No.: B3058156
CAS No.: 88122-12-7
M. Wt: 152.15 g/mol
InChI Key: OSYMDNUEVGSSKZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring

Scientific Research Applications

Chemistry: 3,4-Dihydroxy-2-methylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials .

Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of biologically active molecules that can be used in drug discovery .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, fragrances, and polymers. Its unique chemical properties make it valuable in the production of specialty chemicals .

Mechanism of Action

Target of Action

It is known that aldehydes can react with various biological molecules, including proteins and dna, which could potentially influence their function .

Mode of Action

Aldehydes, such as 3,4-Dihydroxy-2-methylbenzaldehyde, can undergo a variety of chemical reactions. One such reaction is with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates . This could potentially lead to changes in the function of the target molecules.

Safety and Hazards

This compound is classified as dangerous, causing serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing eye protection/face protection, and washing hands and any exposed skin thoroughly after handling .

For a more detailed analysis, it would be best to refer to relevant papers and technical documents related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylbenzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3,4-dihydroxy-2-methylbenzene under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic oxidation and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Hydroxy-3-methylbenzaldehyde
  • 4-Hydroxy-3-methylbenzaldehyde
  • 2,4-Dihydroxy-3-methylbenzaldehyde
  • 3,4-Dihydroxy-2-ethylbenzaldehyde

Comparison: 3,4-Dihydroxy-2-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it exhibits distinct chemical behavior in reactions and has unique applications in various fields .

Properties

IUPAC Name

3,4-dihydroxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMDNUEVGSSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460427
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88122-12-7
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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